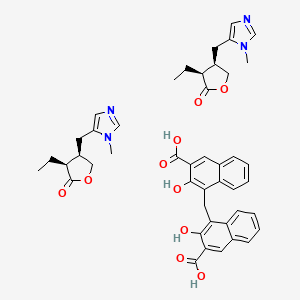

Pilocarpine pamoate

Description

Properties

CAS No. |

63036-94-2 |

|---|---|

Molecular Formula |

C45H48N4O10 |

Molecular Weight |

804.9 g/mol |

IUPAC Name |

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one |

InChI |

InChI=1S/C23H16O6.2C11H16N2O2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*5,7-8,10H,3-4,6H2,1-2H3/t;2*8-,10-/m.00/s1 |

InChI Key |

ZCECPEINCZVBPT-IWXKTIJTSA-N |

Isomeric SMILES |

CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C.CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

Canonical SMILES |

CCC1C(COC1=O)CC2=CN=CN2C.CCC1C(COC1=O)CC2=CN=CN2C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Chemistry and Structural Modification of Pilocarpine

Classical Synthetic Pathways for Pilocarpine (B147212)

Pilocarpine, an alkaloid naturally sourced from the leaves of the Pilocarpus genus of plants, has been the subject of numerous synthetic efforts. chemicalbook.comwikipedia.org One of the most established and frequently cited methods commences with 2-ethyl-3-carboxy-2-butyrolactone. chemicalbook.comeaspublisher.comggu.ac.in

Synthesis from 2-Ethyl-3-carboxy-2-butyrolactone

A well-documented synthetic route to pilocarpine begins with the starting material 2-ethyl-3-carboxy-2-butyrolactone. chemicalbook.comggu.ac.in This classical pathway involves a multi-step process to construct the characteristic imidazole (B134444) and lactone rings of the pilocarpine molecule. wikipedia.orgggu.ac.in

The initial step involves the conversion of 2-ethyl-3-carboxy-2-butyrolactone into its corresponding acid chloride. chemicalbook.comggu.ac.in This is typically achieved through treatment with thionyl chloride. chemicalbook.comggu.ac.in The resulting acid chloride then undergoes an Arndt-Eistert reaction with diazomethane, followed by a reaction with ethanol, to yield an ethyl ester. chemicalbook.comeaspublisher.com Subsequent hydrolysis of this ester produces the corresponding acid. chemicalbook.comggu.ac.in

This acid intermediate is again treated with thionyl chloride to form an acid chloride, which is then reacted with diazomethane. chemicalbook.comggu.ac.in In this instance, the intermediate ketene (B1206846) is treated with hydrogen chloride to afford a chloroketone. chemicalbook.comggu.ac.in This chloroketone is then reacted with potassium phthalimide (B116566), and subsequent acid hydrolysis removes the phthalimide protecting group, yielding an aminoketone. chemicalbook.comggu.ac.in

The aminoketone is then treated with an acidic solution of potassium thiocyanate (B1210189) to form 3-ethyl-4-(2-mercapto-5-imidazolylmethyl)tetrahydrofuran-2-one. chemicalbook.comggu.ac.in A mild oxidation step removes the mercapto group, yielding 3-ethyl-4-(5-imidazolylmethyl)tetrahydrofuran-2-one. chemicalbook.comggu.ac.in The final step in this classical synthesis is the alkylation of this intermediate with methyl iodide to produce pilocarpine. chemicalbook.comggu.ac.in

Key Intermediate Compounds and Reactions

The classical synthesis of pilocarpine relies on a series of key reactions and the formation of specific intermediate compounds.

Key Reactions and Reagents:

| Reaction/Reagent | Purpose |

| Thionyl chloride (SOCl₂) ** | Converts carboxylic acids to acid chlorides. chemicalbook.comggu.ac.in |

| Diazomethane (CH₂N₂) ** | Used in the Arndt-Eistert reaction to form diazoketones. chemicalbook.comorganic-chemistry.org |

| Arndt-Eistert reaction | A method for homologation of carboxylic acids, converting them to a higher homologue with an additional carbon atom. organic-chemistry.orglibretexts.org |

| Potassium phthalimide | Used to introduce a protected amino group. chemicalbook.comwikipedia.org |

| Potassium thiocyanate | Reacts with the aminoketone to form the imidazole ring. chemicalbook.comwikipedia.org |

| Methyl iodide (CH₃I) | Used for the N-alkylation of the imidazole ring in the final step. chemicalbook.comggu.ac.in |

Key Intermediates:

Acid chloride of 2-ethyl-3-carboxy-2-butyrolactone: The initial activated intermediate. chemicalbook.comggu.ac.in

Diazoketone: Formed from the reaction of the acid chloride with diazomethane. chemicalbook.comorganic-chemistry.org

Chloroketone: Generated by the treatment of the ketene with hydrogen chloride. chemicalbook.comggu.ac.in

Aminoketone: Formed after the removal of the phthalimide protecting group. chemicalbook.comggu.ac.in

3-ethyl-4-(2-mercapto-5-imidazolylmethyl)tetrahydrofuran-2-one: The immediate precursor to the desulfurized intermediate. chemicalbook.comggu.ac.in

3-ethyl-4-(5-imidazolylmethyl)tetrahydrofuran-2-one: The final intermediate before methylation. chemicalbook.comggu.ac.in

The Arndt-Eistert synthesis is a crucial component of this pathway, facilitating the extension of the carbon chain, which is essential for the construction of the final pilocarpine structure. organic-chemistry.orglibretexts.org The reaction proceeds through a Wolff rearrangement of a diazoketone to form a ketene, which is then trapped by a nucleophile. libretexts.org

Concise Synthesis of Pilocarpine Enantiomers [(+)- and (-)-Pilocarpine]

More contemporary synthetic strategies have focused on developing more efficient and stereoselective routes to both enantiomers of pilocarpine, (+)-pilocarpine (the naturally occurring form) and its enantiomer, (-)-pilocarpine. mdpi.comnih.gov These modern approaches often employ enzymatic reactions to achieve high enantiomeric purity and utilize strategic bond-forming reactions to construct the core structure. mdpi.comunigoa.ac.in

Enzymatic Resolution Approaches

A key advancement in the synthesis of enantiomerically pure pilocarpine has been the use of enzymatic resolution. mdpi.com This technique allows for the separation of a racemic mixture of a chiral intermediate, providing access to both enantiomers required for the synthesis of (+)- and (-)-pilocarpine. mdpi.comunigoa.ac.in

One such approach starts with furan-2-carboxylic acid. mdpi.comnih.gov Through a series of reactions including esterification and hydrogenation, a racemic ester intermediate is produced. unigoa.ac.inresearchgate.net This racemic ester is then subjected to enzymatic hydrolysis. For instance, the use of lipase (B570770) PS from Amano under specific pH conditions can selectively hydrolyze one enantiomer of the ester, yielding (+)-homopilopic acid and leaving the unreacted (-)-ester. unigoa.ac.in Conversely, using a different enzyme, such as pig liver esterase (PLE), can afford (+)-homopilopic acid with a high enantiomeric excess (ee > 99%). mdpi.comunigoa.ac.in This enzymatic resolution is pivotal as it provides the chiral building blocks necessary for the separate syntheses of the pilocarpine enantiomers. mdpi.com

Strategic Introduction of the 1-Methylimidazole (B24206) Moiety

A significant challenge in pilocarpine synthesis is the construction of the 1-methylimidazole ring. mdpi.com Modern synthetic strategies have streamlined this process. The van Leusen imidazole synthesis has emerged as a powerful tool for the one-step construction of the imidazole ring under mild conditions. mdpi.comnih.gov

In a concise synthesis of both pilocarpine enantiomers, the enantiomerically pure homopilopic acids obtained from enzymatic resolution are converted into Weinreb amides. mdpi.comresearchgate.net Reduction of these amides yields the corresponding aldehydes. mdpi.comnih.gov The final and crucial step is the reaction of these aldehydes with p-tosylmethyl isocyanide (TosMIC) and methylamine (B109427) in the presence of a base like triethylamine. mdpi.comnih.gov This reaction, a variation of the van Leusen imidazole synthesis, directly furnishes the desired 1-methylimidazole moiety, completing the synthesis of both (+)- and (-)-pilocarpine. mdpi.comrsc.org

Synthesis and Characterization of Pilocarpine Prodrugs

To enhance the bioavailability and therapeutic efficacy of pilocarpine, various prodrugs have been synthesized and characterized. nih.govmdpi.com Prodrugs are inactive or less active derivatives of a drug that are converted to the active form in the body.

A common strategy for creating pilocarpine prodrugs involves the synthesis of esters of pilocarpic acid. nih.gov Pilocarpic acid is the hydrolyzed form of pilocarpine. Various alkyl and aralkyl esters of pilocarpic acid have been synthesized. nih.gov These esters are designed to be more lipophilic than pilocarpine, which can improve their permeability across biological membranes like the cornea. nih.gov

In aqueous solutions, these pilocarpic acid esters undergo a quantitative cyclization to regenerate pilocarpine. nih.gov The rate of this lactonization is dependent on the pH and the structure of the alcohol portion of the ester. nih.gov For example, at a pH of 7.4 and a temperature of 37°C, the half-life for the conversion of these esters back to pilocarpine can range from 30 minutes for a p-chlorobenzyl ester to 1105 minutes for an n-hexyl ester. nih.gov

Another approach has been the development of pilocarpic acid diesters, which have been shown to function as pilocarpine prodrugs both in vitro and in vivo. mdpi.comcapes.gov.br These diesters undergo an initial hydrolysis step, which then triggers an intramolecular cyclization to release the active pilocarpine. mdpi.com More recently, an ionic liquid analog of pilocarpine, [Pilo-OEG]Cl, was synthesized by reacting pilocarpine with 2-[2-(2-chloroethoxy)ethoxy]ethanol. acs.org This modification aimed to improve the drug's stability and corneal permeability. acs.org

Pilocarpic Acid Diesters as Prodrug Forms

To address challenges associated with pilocarpine, such as poor solution stability and the need for improved corneal permeability, researchers have synthesized various prodrug forms. While initial studies on pilocarpic acid monoesters showed enhanced corneal permeability compared to pilocarpine, they suffered from poor stability in aqueous solutions due to spontaneous cyclization back to the parent drug. nih.gov

A significant advancement was the development of pilocarpic acid diesters. nih.gov By esterifying the free hydroxyl group in the pilocarpic acid monoesters, a more stable compound was created. nih.gov A series of these diesters have been synthesized to produce prodrugs with a range of physicochemical properties. capes.gov.brnih.gov The synthesis of these compounds, such as the O,O'-dicarboxylate (dibenzyl) bispilocarpates, has been documented as a potential prodrug strategy. semanticscholar.org These diesters are markedly more lipophilic than both pilocarpine and the corresponding monoester prodrugs, a key factor in improving membrane permeability. nih.gov

The synthesis and identification of these diester prodrugs have been facilitated by advanced analytical techniques, including thermospray liquid chromatography-mass spectrometry (TSP-LC-MS), liquid chromatography with UV-detection (LC-UV), and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Stability and Bioconversion Mechanisms of Prodrugs

A critical feature of pilocarpic acid diesters is their designed sequential lability, which ensures they are stable in formulation but are efficiently converted to pilocarpine in the body.

Stability: Pilocarpic acid diesters exhibit high stability in aqueous solutions, a significant improvement over their monoester counterparts. nih.gov It has been estimated that these compounds could have shelf lives of more than five years at 20°C. nih.gov This stability is attributed to the blocking of the hydroxyl group, which prevents the spontaneous lactonization that renders the monoesters unstable. nih.gov

Bioconversion Mechanisms: The conversion of pilocarpic acid diesters to pilocarpine is a two-step process designed to occur under physiological conditions. nih.govmdpi.com

Enzymatic Hydrolysis: The first step involves the enzymatic hydrolysis of one of the ester bonds. nih.gov This reaction is catalyzed by esterase enzymes present in bodily tissues, such as the eye and plasma. nih.govcapes.gov.brnih.govresearchgate.net Studies have shown that butyrylcholinesterase is one of the enzymes involved in this process. capes.gov.brnih.gov The rate of this hydrolysis is influenced by the specific chemical structure of the diester. For instance, bispilocarpic acid with two cyclobutane (B1203170) substituents was found to be the most labile (fastest hydrolysis), while the derivative with two cyclopropane (B1198618) substituents was the most stable. capes.gov.brnih.gov

Spontaneous Lactonization: Once enzymatic hydrolysis cleaves an ester group, it forms a pilocarpic acid monoester intermediate. nih.govmdpi.com This intermediate, now with a free hydroxyl group, undergoes a rapid and spontaneous lactonization (intramolecular cyclization) to form the active drug, pilocarpine. nih.govnih.gov This cyclization is a quantitative process in aqueous solutions at physiological pH. mdpi.comnih.gov The rate of lactonization is dependent on the pH, increasing with higher hydroxide (B78521) ion activity, which is consistent with a mechanism involving the intramolecular attack of an alkoxide ion on the ester carbonyl group. nih.gov

This sequential activation, combining high stability in formulation with efficient, enzyme-initiated conversion in vivo, makes pilocarpic acid diesters a potentially effective prodrug strategy. nih.gov

The table below summarizes the hydrolysis rates for selected bispilocarpic acid diesters.

| Compound | Half-life in Plasma/Buffer (minutes) |

| O,O'-Diacetyl bispilocarpate | 1.1 |

| O,O'-Dipropionyl bispilocarpate | 0.9 |

| O,O'-Diisobutyryl bispilocarpate | 1.4 |

| O,O'-Dipivaloyl bispilocarpate | 30 |

| O,O'-Dibenzoyl bispilocarpate | 10 |

| Data sourced from studies on enzymatic hydrolysis in plasma/buffer mixtures at 37°C. google.com |

Emerging Methodologies in Pilocarpine Synthesis

While pilocarpine is naturally derived from plants of the Pilocarpus genus, the low content in leaves and laborious extraction processes have driven the development of synthetic routes. nih.gov Early synthetic methods were often multi-step, low-yield, or produced racemic mixtures. researchgate.net More recent and emerging methodologies aim for greater efficiency, stereoselectivity, and sustainability.

Looking to the future, synthetic biology presents a promising and sustainable alternative for pilocarpine production. europa.eu Research is underway to elucidate the complete natural biosynthetic pathway of pilocarpine in the Pilocarpus plant. europa.eu Once the pathway and the enzymes involved are fully identified, it may be possible to produce the compound in engineered heterologous hosts like yeast. europa.eu This would create a sustainable and potentially cheaper source of pilocarpine, reducing the reliance on harvesting wild plants. europa.eu

Biosynthesis and Metabolic Pathways in Natural Systems

Distribution of Pilocarpine (B147212) and Related Imidazole (B134444) Alkaloids in Pilocarpus Species

Pilocarpine is found almost exclusively within the Neotropical plant genus Pilocarpus. researchgate.netnih.govfrontiersin.org However, the concentration of pilocarpine and the profile of other related imidazole alkaloids vary significantly among the 16 described species of the genus. frontiersin.orgscielo.br Pilocarpus microphyllus is the primary commercial source of pilocarpine due to its high concentration of the alkaloid and its relatively broad distribution in northeastern Brazil. perspectecolconserv.comwikipedia.org Other species, such as P. jaborandi and P. racemosus, also contain considerable amounts of pilocarpine, making them potential alternative sources. perspectecolconserv.comeyesustain.orgresearchgate.net In contrast, some species like P. spicatus contain almost no pilocarpine. perspectecolconserv.comresearchgate.net

The alkaloid profile is not static, varying with season and the specific part of the plant. nih.gov For instance, in P. microphyllus, pilocarpine levels are highest in the summer, while pilosine (B192110) is more abundant in the autumn and anhydropilosine in the winter. nih.gov Furthermore, different alkaloids are concentrated in different tissues; pilocarpine is found throughout the plant, while others, like 13-nor-8(11)-dihydropilocarpine, are found mainly in the stem. nih.gov This differential distribution suggests the presence of complex, potentially competitive or parallel, biosynthetic pathways within the plant. nih.gov

Table 1: Distribution and Content of Selected Imidazole Alkaloids in Pilocarpus Species

| Alkaloid | Notable Pilocarpus Species | Typical Location in Plant / Notes | Source(s) |

|---|---|---|---|

| Pilocarpine | P. microphyllus, P. jaborandi, P. racemosus | Found throughout the plant, especially leaves. Content varies by species and season. | perspectecolconserv.com, eyesustain.org, nih.gov, mdpi.com |

| Pilosine | P. microphyllus | Mainly in intermediary leaves; more abundant in autumn. Synthesized in mature plants. | eyesustain.org, nih.gov |

| Isopilocarpine | Pilocarpus genus | A common related alkaloid. | researchgate.net, researchgate.net |

| Pilocarpidine | Pilocarpus genus | A related imidazole alkaloid. | researchgate.net, researchgate.net |

| Anhydropilosine | P. microphyllus | Mainly in intermediary leaves; more abundant in winter. | nih.gov |

| 13-nor-7(11) dehydropilocarpine | Pilocarpus genus | A related imidazole alkaloid. | researchgate.net, researchgate.net |

Elucidation of Pilocarpine Biosynthetic Pathways

Despite its long history of medicinal use, the complete biosynthetic pathway of pilocarpine remains largely unknown. europa.euperspectecolconserv.comnih.gov Research has established foundational hypotheses and is actively employing modern analytical techniques to map the sequence of enzymatic reactions and intermediate molecules. researchgate.net

There is a broad consensus among researchers that the amino acid L-histidine is the primary precursor for the imidazole ring structure characteristic of pilocarpine and related alkaloids. easpublisher.comeyesustain.orgscielo.brresearchgate.net This hypothesis is based on the structural similarity between histidine's imidazole ring and that found in the pilocarpine molecule. researchgate.net

While histidine likely provides the imidazole core, the origin of the rest of the carbon skeleton is still under investigation. A leading model proposes that additional carbon atoms are donated by L-threonine or acetyl-CoA. researchgate.netperspectecolconserv.comeyesustain.orgresearchgate.net This hypothesis gained experimental support from a study in which the addition of both histidine and threonine to in vitro callus cultures of P. microphyllus resulted in increased pilocarpine production. perspectecolconserv.comeyesustain.org

Modern "omics" technologies are central to deciphering the pilocarpine biosynthetic pathway. researchgate.net The integration of transcriptomics (the study of all RNA transcripts) and metabolomics (the study of all metabolites) allows scientists to correlate gene expression with the production of specific molecules. europa.eumdpi.comnih.gov By comparing the transcriptomes and metabolomes of different Pilocarpus species (e.g., high-pilocarpine producers vs. low-pilocarpine producers) or tissues under different conditions, researchers can identify candidate genes that may encode the enzymes responsible for each step of the pathway. europa.euresearchgate.netresearchgate.net This combined analysis is considered essential for understanding the complete pathway and its genetic regulation. nih.govresearchgate.net

Enzymatic Activities and Genetic Control of Biosynthesis

The specific enzymes and the genes that control the biosynthesis of pilocarpine are currently the subject of intensive research, with the full genetic blueprint yet to be discovered. europa.euresearchgate.net The elucidation of the pathway is a primary objective for projects aiming to identify each catalytic enzyme. europa.eu There is some evidence to suggest that the biosynthetic process may be distributed across different parts of the plant. For example, the detection of histidine aminotransferase (HAT) activity in the roots, but not the leaves, of P. pennatifolius led to the suggestion that initial steps of the pathway might occur in the roots, with intermediate compounds later transported to the leaves for the final stages of synthesis. eyesustain.orgescholarship.org The regulation of the pathway is likely complex, involving transcription factors that respond to developmental and environmental cues, a common feature in plant secondary metabolism. mdpi.com

Synthetic Biology Approaches for Pilocarpine Production in Heterologous Hosts

A major driver for elucidating the pilocarpine pathway is the potential for sustainable, large-scale production using synthetic biology. europa.eueuropa.eu The goal is to transfer the entire biosynthetic pathway into a well-characterized, fast-growing organism, known as a heterologous host, such as yeast (Saccharomyces cerevisiae) or certain plants like Nicotiana benthamiana. europa.euescholarship.org This approach offers numerous advantages, including a reliable and cost-effective supply chain, independence from the geographical and climatic constraints of growing Pilocarpus, and conservation of the endangered native plant populations. europa.euescholarship.org However, the successful reconstruction of the pathway in a new host is entirely dependent on first identifying all the necessary genes and enzymes from Pilocarpus. europa.eunih.gov

Molecular Pharmacology and Receptor Binding Dynamics of Pilocarpine

Pilocarpine (B147212) as a Muscarinic Acetylcholine (B1216132) Receptor Agonist

Pilocarpine is a naturally occurring alkaloid that functions as a direct-acting cholinergic agonist with a pronounced affinity for muscarinic acetylcholine receptors. pharmacologymentor.com It mimics the action of the endogenous neurotransmitter acetylcholine at these sites. pharmacologymentor.com The activation of muscarinic receptors by pilocarpine initiates a cascade of intracellular events characteristic of the parasympathetic nervous system, often referred to as "rest-and-digest" responses. pharmacologymentor.com These effects include increased secretion from exocrine glands and contraction of smooth muscles. reviewofoptometry.com

Historically, the study of pilocarpine's interaction with atropine (B194438) was foundational in the development of the drug receptor concept. nih.gov While pilocarpine stimulates muscarinic receptors, it exhibits minimal to no activity at nicotinic acetylcholine receptors. pharmacologymentor.comnih.gov This selectivity for muscarinic receptors underlies its therapeutic applications. drugbank.com The M3 muscarinic receptor, in particular, is a key target for many of pilocarpine's clinically relevant effects. nih.govwikipedia.org

Muscarinic receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes, M1 through M5. reviewofoptometry.comnih.gov These subtypes are linked to different intracellular signaling pathways. M1, M3, and M5 receptors typically couple to Gq proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium. nih.govnih.gov In contrast, M2 and M4 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels. nih.govnih.gov Pilocarpine has the ability to activate all five of these receptor subtypes. nih.gov

Specificity and Agonistic Profile at Muscarinic Receptor Subtypes

Pilocarpine demonstrates agonist activity across all five muscarinic receptor subtypes (M1-M5). nih.gov However, its effects are most prominently associated with the M1, M2, and M3 subtypes. reviewofoptometry.comdrugbank.com The M3 receptor, which is highly expressed in exocrine glands and smooth muscle, is particularly important for the therapeutic actions of pilocarpine. reviewofoptometry.comnih.gov While it can activate M2 and M4 receptors, which are coupled to Gi proteins, and M1, M3, and M5 receptors, which are coupled to Gq proteins, the physiological responses are often dominated by its action on M3 receptors. nih.govnih.gov

The characterization of pilocarpine as a full or partial agonist is complex and can depend on the specific receptor subtype and the cellular context. nih.gov It is generally considered a full agonist at the M1 muscarinic receptor. nih.gov However, its activity at the M3 receptor is more nuanced, with studies describing it as both a full and a partial agonist. nih.govdrugbank.com In some experimental systems, pilocarpine acts as a partial agonist for M3 receptor-mediated calcium responses, producing a weaker effect compared to full agonists like methacholine. nih.gov Interestingly, under certain conditions, pilocarpine can even act as an antagonist at the M3 receptor, for example, by inhibiting phosphoinositide hydrolysis. nih.gov This suggests a strong signaling bias, where pilocarpine may favor certain downstream pathways over others. nih.gov

The table below summarizes the agonist profile of pilocarpine at different muscarinic receptor subtypes.

| Receptor Subtype | Agonist Profile |

| M1 | Full Agonist nih.gov |

| M2 | Agonist drugbank.com |

| M3 | Full and Partial Agonist drugbank.com |

| M4 | Agonist nih.gov |

| M5 | Agonist nih.gov |

Receptor Binding Kinetics Studies

Competitive binding assays are a key method for characterizing the interaction of ligands like pilocarpine with muscarinic receptors. These assays often use a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), to determine the affinity of an unlabeled compound. nih.gov In such experiments, increasing concentrations of unlabeled pilocarpine compete with the radioligand for binding to the receptor, and the displacement of the radioligand is measured. nih.gov The concentration of pilocarpine that inhibits 50% of the specific binding of the radioligand is known as the IC50 value.

Studies have used this approach to determine the affinity of pilocarpine for various muscarinic receptor subtypes. For instance, in homogenates from dog atria, pilocarpine was found to displace [3H]-NMS binding in a competitive manner. nih.gov The ratio of a compound's affinity in an antagonist binding assay (like with [3H]-NMS) versus an agonist binding assay can help to classify it as a full agonist, partial agonist, or antagonist. nih.gov

The dissociation constant (KD) is a measure of the affinity of a ligand for its receptor, with a lower KD value indicating a higher affinity. pharmacologycanada.org For pilocarpine, KD values have been determined for its interaction with muscarinic receptors. In one study using dog atrial homogenates, the KD for pilocarpine was found to be 2.2 µM. nih.gov

Binding studies with [3H]-pilocarpine in rat cerebral cortex have suggested the presence of multiple binding sites with different affinities. nih.gov These studies indicated three distinct sites with affinities of 5 nM, 0.2 µM, and 30 µM. nih.gov This suggests a more complex interaction than a simple one-to-one binding model. The concept of a two-site binding model has also been proposed to explain some of the complex pharmacological actions of pilocarpine at the M3 receptor, where it may act as both an agonist and an antagonist. nih.gov This model posits a high-affinity orthosteric site and a second, low-affinity site. nih.gov

The table below presents dissociation constants (KD) for pilocarpine at muscarinic receptors from a specific study.

| Tissue/Receptor Source | KD Value |

| Dog Atria Homogenates | 2.2 µM nih.gov |

Correlation of Binding Affinity with Functional Responses

Pilocarpine's pharmacological effects are intrinsically linked to its binding affinity for various muscarinic acetylcholine receptor (mAChR) subtypes. Research demonstrates a direct correlation between the concentration of pilocarpine required to bind to these receptors and the subsequent physiological responses observed.

In studies involving membrane homogenates from canine atria, the affinity of pilocarpine at mAChRs was determined through displacement binding of [3H]-N-methylscopolamine ([3H]-NMS). The dissociation constant (K D), a measure of binding affinity, was found to be 2.2 μM for 65% of the total binding sites. nih.govnih.gov This binding affinity is consistent with the concentrations of pilocarpine (0.1–10 μM) that elicit functional responses in cardiac tissue, such as decreased sinus rhythm and altered action potential duration. nih.govnih.gov

| Parameter | Value | Tissue/Model | Reference |

|---|---|---|---|

| Pilocarpine Binding Affinity (KD) | 2.2 µM | Canine Atria Homogenates | nih.govnih.gov |

| Effective Concentration for Functional Response | 0.1–10 µM | Guinea-Pig Hearts | nih.govnih.gov |

| Antagonist (4-DAMP methiodide) Binding Affinity (KD) | 2.8 nM | Canine Atria Homogenates | nih.govnih.gov |

| Antagonist (4-DAMP methiodide) Effective Blocking Concentration | 2 nM | Guinea-Pig Hearts | nih.govnih.gov |

Intracellular Signal Transduction Pathways Mediated by Muscarinic Receptors

Pilocarpine functions as a muscarinic receptor agonist, initiating a cascade of intracellular events upon binding. wikipedia.org The specific signaling pathway activated depends on the G-protein to which the muscarinic receptor subtype is coupled. The M1, M3, and M5 receptor subtypes couple to Gq proteins, while M2 and M4 receptors couple to Gi/o proteins. nih.gov

The binding of pilocarpine to Gq-coupled receptors, such as the M3 receptor, triggers a well-defined signaling cascade. nih.govnih.gov This process begins with the activation of the Gq protein, which in turn stimulates the effector enzyme Phospholipase C (PLC). nih.govmdpi.com Activated PLC catalyzes the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.govmdpi.com

IP3, being water-soluble, diffuses through the cytoplasm and binds to specific IP3 receptors located on the membrane of the endoplasmic reticulum. nih.govmdpi.com This binding event opens calcium channels, leading to the release of stored calcium ions (Ca2+) from the endoplasmic reticulum into the cytosol. nih.govmdpi.com The resulting increase in intracellular calcium concentration is a critical step that mediates many of the physiological responses associated with M3 receptor activation. nih.gov Interestingly, while pilocarpine effectively stimulates this pathway via overexpressed M1 and M3 receptors, its ability to induce Ca2+ mobilization through endogenous M3 receptors can be cell-type dependent. researchgate.netmiami.edu

Modulation of Cellular Electrical Properties

Pilocarpine exerts significant influence on the electrical properties of cardiac cells, primarily through its action on M3 muscarinic receptors. nih.govnih.gov

In guinea-pig atrial preparations, pilocarpine produces a concentration-dependent decrease in the sinus rhythm. nih.govnih.gov This effect is observed at concentrations ranging from 0.1 to 10 μM. nih.govnih.gov Concurrently, pilocarpine shortens the action potential duration (APD) and causes hyperpolarization of the membrane potential. nih.govnih.gov The action potential, particularly in non-nodal tissues, consists of several phases, and its duration is a key determinant of heart rate. cvpharmacology.com The shortening of the APD accelerates membrane repolarization, contributing to the observed changes in cardiac rhythm. nih.gov These modulatory effects on sinus rate and APD are almost completely reversed by the M3-selective antagonist 4-DAMP methiodide, confirming the involvement of the M3 receptor subtype. nih.govnih.gov

| Property | Effect of Pilocarpine (0.1-10 µM) | Reference |

|---|---|---|

| Sinus Rhythm | Concentration-dependent decrease | nih.govnih.gov |

| Action Potential Duration (APD) | Shortened | nih.govnih.gov |

| Membrane Potential | Hyperpolarization | nih.govnih.gov |

The observed changes in cardiac electrical properties, such as APD shortening and membrane hyperpolarization, are explained by pilocarpine's ability to increase outward ion currents. nih.gov Whole-cell patch-clamp recordings in dispersed atrial myocytes from both guinea pigs and canines have revealed that pilocarpine induces a novel potassium (K+) current. nih.govnih.gov This current exhibits delayed rectifying properties. nih.gov

The induction of this outward K+ current accelerates the rate of membrane repolarization, thereby shortening the APD. nih.gov It also hyperpolarizes the cell membrane, which slows the rate of depolarization and consequently, the heart rate. nih.gov The suppression of this K+ current by low concentrations of M3-selective antagonists (such as 4-DAMP methiodide, 4-DAMP mustard, and p-F-HHSiD), but not by antagonists for M1, M2, or M4 subtypes, provides strong evidence that this effect is mediated specifically through cardiac M3 receptors. nih.govnih.gov

Preclinical Pharmacokinetics and Biotransformation Research

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.gov These models integrate data on the compound's physicochemical properties with physiological data from the species being studied. nih.gov For ocular drugs like pilocarpine (B147212), PBPK models are crucial for understanding and predicting a drug's behavior in the complex environment of the eye. nih.govarvojournals.org These models can help in the development of ophthalmic formulations and in planning bioequivalence studies. researchgate.net

Rabbits are a commonly used animal model in preclinical ocular pharmacokinetic studies due to the relatively large size of their eyes. reviewofophthalmology.comfrontiersin.org Ocular PBPK models for rabbits have been developed to simulate the fate of topically applied drugs. page-meeting.org These models typically consist of several compartments representing the different tissues and fluids of the eye, such as the cornea, aqueous humor, iris, and ciliary body. researchgate.netsci-hub.se

The development of these models involves incorporating rabbit-specific physiological parameters, such as tissue volumes and blood flow rates, with the physicochemical properties of the drug. frontiersin.org Validation of these models is achieved by comparing the model's predictions with experimental data obtained from in vivo studies in rabbits. researchgate.net For instance, a PBPK model for pilocarpine was developed and validated by comparing the simulated concentration-time profiles in the cornea and aqueous humor with observed data from rabbit studies. page-meeting.org

Once validated, ocular PBPK models can be used to predict the concentration of pilocarpine in various ocular tissues that are often difficult to sample, especially in humans. nih.gov For example, a study using a PBPK model for pilocarpine applied to the eyelid predicted that the peak concentration in the iris would be 18,724 ng/g at 2 hours, and in the aqueous humor, it would be 1,363 ng/mL at 1 hour. nih.gov

These models can also simulate the dynamic changes in drug concentration over time. Following the administration of pilocarpine eye drops in rabbits, the levels of the drug in ocular tissues were observed to rise and fall between doses. nih.gov PBPK models can capture this fluctuating behavior, providing a more detailed understanding of the drug's distribution in the eye. nih.gov

Table 1: Predicted Peak Concentrations of Pilocarpine in Rabbit Ocular Tissues

| Ocular Tissue | Predicted Peak Concentration | Time to Peak Concentration |

| Iris | 18,724 ng/g | 2 hours |

| Aqueous Humor | 1,363 ng/mL | 1 hour |

Data from a study involving topical application to the eyelid. nih.gov

A key application of PBPK modeling is the extrapolation of pharmacokinetic data from preclinical animal models to predict drug behavior in humans. researchgate.netslideshare.net This process involves replacing the animal-specific physiological parameters in the model with human physiological data, while keeping the drug-specific parameters constant. nih.gov

This interspecies scaling allows for an early estimation of the drug's pharmacokinetics in humans, which can guide the design of clinical trials. nih.gov For example, a rabbit ocular PBPK model for pilocarpine was extrapolated to humans, predicting that the ocular concentrations in humans would be approximately 10-fold lower than in rabbits. nih.gov Such predictions are valuable for determining appropriate dosages for first-in-human studies. slideshare.net However, it is important to acknowledge the physiological differences between species, such as blinking rate and tear turnover, which can influence the accuracy of these extrapolations. reviewofophthalmology.com

Pilocarpine Biotransformation Pathways in Preclinical Systems

Biotransformation, or drug metabolism, is the process by which the body chemically modifies a drug, typically to facilitate its excretion. slideshare.net Pilocarpine undergoes two primary biotransformation pathways in preclinical systems: hydrolysis and hydroxylation. drugbank.comresearchgate.net These metabolic processes result in the formation of metabolites that are generally considered to be pharmacologically inactive or significantly less active than the parent compound. drugbank.comnovartis.com

The hydrolysis of pilocarpine involves the opening of its lactone ring to form pilocarpic acid. researchgate.net This reaction is catalyzed by esterase enzymes present in plasma and various tissues, including the cornea. fda.govfda.govgoogle.com In fact, the cornea is considered a major site of pilocarpine metabolism. fda.gov Studies in pigmented rabbits have shown extensive metabolism of pilocarpine to pilocarpic acid in the cornea. researchgate.net

A specific type of esterase, a cation-dependent esterase, has been implicated in this process. fda.gov Further research has identified paraoxonase 1 (PON1), a calcium-dependent esterase found in plasma and the liver, as a key enzyme responsible for the hydrolysis of pilocarpine. drugbank.comnovartis.comnih.gov The activity of PON1 can be influenced by genetic polymorphisms, which may lead to interindividual differences in the rate of pilocarpine hydrolysis. novartis.comnih.gov

The second major metabolic pathway for pilocarpine is 3-hydroxylation, which is mediated by the cytochrome P450 enzyme CYP2A6. drugbank.comresearchgate.netplos.org This reaction results in the formation of stereoisomers of 3-hydroxypilocarpine. drugbank.com Research using human liver microsomes has confirmed the central role of CYP2A6 in this metabolic process. researchgate.netnih.gov

Table 2: Major Biotransformation Pathways of Pilocarpine

| Pathway | Metabolite | Key Enzyme(s) |

| Hydrolysis | Pilocarpic Acid | Esterases (e.g., Paraoxonase 1) |

| 3-Hydroxylation | 3-Hydroxypilocarpine | CYP2A6 |

Pilocarpine as a Substrate and Inhibitor of CYP2A6 in in vitro Systems

In vitro research has firmly established that pilocarpine interacts with the cytochrome P450 enzyme CYP2A6 as both a substrate and an inhibitor. fda.gov Studies using human liver microsomes identified CYP2A6 as the primary enzyme responsible for the 3-hydroxylation of pilocarpine, a major metabolic pathway. researchgate.netnih.gov The affinity of pilocarpine for CYP2A6 is high, with a reported Michaelis-Menten constant (Km) of approximately 1.5 µM in human liver microsomes and 3.1 µM for recombinant CYP2A6. fda.govnih.gov The correlation between pilocarpine 3-hydroxylation activity and coumarin (B35378) 7-hydroxylation activity (a specific marker for CYP2A6) in 16 different human liver microsomes was extremely high (r = 0.98), further solidifying the role of this enzyme. fda.govnih.gov

Concurrently, pilocarpine acts as a potent competitive inhibitor of CYP2A6. nih.gov This inhibition is demonstrated by its low inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50). Studies have reported Ki values for the inhibition of coumarin 7-hydroxylase activity to be between 1 and 4 µM in human liver microsomes. fda.govfda.gov More specific measurements found Ki values of 1.21 µM in human liver microsomes and 0.52 µM in mouse liver microsomes. nih.gov The IC50 value for the inhibition of coumarin 7-hydroxylase in human liver microsomes was determined to be 6 µM. nih.govnih.gov Pilocarpine induces a type II difference spectrum upon binding to CYP2A6, which suggests that the imidazole (B134444) nitrogen atom of pilocarpine coordinates with the heme iron of the cytochrome P450 enzyme. nih.govoup.com

| Parameter | Value | System | Source |

|---|---|---|---|

| Km (Substrate Affinity) | 1.5 µM | Human Liver Microsomes | fda.govnih.gov |

| Km (Substrate Affinity) | 3.1 µM | Recombinant CYP2A6 | nih.gov |

| Ki (Inhibitory Constant) | 1-4 µM | Human Liver Microsomes | fda.govfda.gov |

| Ki (Inhibitory Constant) | 1.21 µM | Human Liver Microsomes | nih.gov |

| IC50 (Inhibitory Concentration) | 6 µM | Human Liver Microsomes (vs. Coumarin 7-hydroxylase) | nih.govnih.gov |

Impact of Genetic Polymorphisms (e.g., CYP2A6) on Preclinical Metabolism

The significant role of CYP2A6 in pilocarpine metabolism implies that genetic variations within the CYP2A6 gene can lead to substantial interindividual differences in its pharmacokinetic profile. fda.govnih.gov Clinical studies have corroborated this, showing that individuals with genetically determined lower CYP2A6 activity, known as "poor metabolizers," process pilocarpine differently than "non-poor metabolizers." nih.govsci-hub.se

In a study involving 28 participants, seven were identified as poor metabolizers based on their significantly lower plasma concentrations and urinary excretion of the metabolite 3-hydroxypilocarpine. nih.govsci-hub.se Genotyping revealed that these individuals possessed two inactive CYP2A6 alleles, such as CYP2A64A, CYP2A67, CYP2A69, or CYP2A610. nih.govsci-hub.se Consequently, the apparent clearance of pilocarpine was significantly lower in the poor metabolizer group compared to the non-poor metabolizer group. nih.gov This demonstrates that the CYP2A6 genotype is a key determinant of pilocarpine pharmacokinetics. nih.gov While these genetic differences alter the metabolic profile, the impact is considered likely to be pharmacologically and toxicologically tolerable. nih.gov

| Pharmacokinetic Parameter | Poor Metabolizers (with inactive CYP2A6 alleles) | Non-Poor Metabolizers | Source |

|---|---|---|---|

| 3-Hydroxypilocarpine Levels (Plasma & Urine) | Significantly Lower | Normal | nih.govsci-hub.se |

| Apparent Pilocarpine Clearance | Significantly Lower | Normal | nih.gov |

| Identified Inactive Alleles | CYP2A64A, CYP2A67, CYP2A69, CYP2A610 | nih.govsci-hub.se |

Pharmacological Activity of Metabolites

Pilocarpine is metabolized in the body primarily through two pathways: hydrolysis by esterases to form pilocarpic acid and oxidation by CYP2A6 to form 3-hydroxypilocarpine. researchgate.netnih.gove-lactancia.org Research into the pharmacological effects of these metabolites has consistently shown them to be either inactive or significantly less active than the parent compound, pilocarpine. drugbank.comnih.gov

Multiple sources report that pilocarpine metabolites possess negligible or no pharmacological activity. drugbank.comnih.gov Specifically, both 3-hydroxypilocarpine and pilocarpic acid are described as being pharmacologically inactive or extremely weak compared to pilocarpine. researchgate.netnovartis.comnovartis.com Another principal metabolite, isopilocarpine, also demonstrates insignificant binding to plasma proteins, similar to pilocarpic acid. fda.gov Therefore, the clinical effects of pilocarpine administration are attributed to the parent drug itself, not its metabolic byproducts.

Plasma Protein Binding Characteristics in Preclinical Models

Investigations into the binding of pilocarpine to plasma proteins have been conducted in both human and preclinical animal models, such as rats. e-lactancia.orgdrugbank.comfda.gov The consistent finding across these studies is that pilocarpine does not significantly bind to plasma proteins. drugbank.comhpra.iedrugs.com

In vitro studies using ultrafiltration demonstrated that over a wide concentration range of 5 to 25,000 ng/mL, pilocarpine remains largely unbound in the plasma of both humans and rats. e-lactancia.orgdrugbank.comdrugs.com The measured percentage of pilocarpine bound to plasma proteins was reported to be negligible. fda.govdrugbank.com Furthermore, the principal metabolites of pilocarpine, including pilocarpic acid and isopilocarpic acid, also exhibit insignificant binding to human plasma proteins, with binding reported at less than 5%. fda.gov This low level of protein binding means that free, unbound concentrations of pilocarpine are essentially equivalent to total plasma concentrations. fda.gov

| Species | Concentration Range (ng/mL) | Percentage Bound | Source |

|---|---|---|---|

| Human | 5 to 25,000 | -4.50% to -0.26% (essentially unbound) | e-lactancia.org |

| Rat | 5 to 25,000 | -1.30% to 5.06% | e-lactancia.org |

| Human (Metabolites) | Not Specified | <5% | fda.gov |

Preclinical Drug-Drug Interaction Investigations (e.g., based on in vitro CYP inhibition)

In vitro studies are crucial for predicting the potential for a drug to cause drug-drug interactions (DDIs) by inhibiting cytochrome P450 enzymes. mdpi.comoulu.fi Research on pilocarpine has shown that it inhibits several CYP enzymes to varying degrees. nih.govnih.gov

Pilocarpine demonstrates a high affinity for inhibiting CYP2A6, which is consistent with it also being a substrate for this enzyme. nih.govnih.gov The IC50 value for this interaction is approximately 6 µM. nih.govnih.gov It also inhibits CYP2E1, with an IC50 of about 10 µM in human liver microsomes. nih.govnih.gov The inhibitory effects on CYP3A enzymes, which are responsible for metabolizing a large number of drugs, were found to be moderate, with an IC50 of 70 µM for testosterone (B1683101) 6β-hydroxylase activity (a marker for CYP3A). nih.govnih.gov In mouse liver microsomes, pilocarpine also showed a high affinity for inhibiting CYP2B (IC50 of 4 µM). nih.govnih.gov

Despite these in vitro findings, the clinical relevance of these potential interactions depends on the systemic concentrations achieved during therapy. fda.gov For topical ocular administration, the resulting plasma levels of pilocarpine are very low, and therefore, clinically significant DDIs based on CYP450 inhibition are not expected. fda.govfda.govfda.gov However, for oral administration, the potential for an in vivo interaction with other drugs that are substrates of CYP2A6 cannot be entirely ruled out. e-lactancia.org

| CYP Enzyme | IC50 (µM) | System | Source |

|---|---|---|---|

| CYP2A6 (Coumarin 7-hydroxylase) | 6 | Human Liver Microsomes | nih.govnih.gov |

| CYP2E1 (Dimethylnitrosamine N-demethylase) | 10 | Human Liver Microsomes | nih.govnih.gov |

| CYP3A (Testosterone 6β-hydroxylase) | 70 | Human Liver Microsomes | nih.govnih.gov |

| CYP2B (Pentoxyresorufin O-dealkylase) | 4 | Mouse Liver Microsomes | nih.govnih.gov |

Advanced Drug Delivery System Design Principles in Research

Formulation Strategies for Ocular Drug Delivery

Formulation strategies for ocular drug delivery are centered on overcoming rapid precorneal drug loss and improving corneal penetration to ensure a therapeutic concentration of the active ingredient is maintained at the target site.

Novel Topical Ocular Delivery Approaches (e.g., eyelid topical application)

While extensive research has been conducted on novel delivery routes for pilocarpine (B147212), such as topical application to the eyelid, to prolong drug residence time and enhance tissue accumulation, specific studies detailing the use of pilocarpine pamoate in these advanced topical applications are not available in the current scientific literature.

Design Principles for Controlled Release Systems

The primary goal of a controlled-release system is to maintain a steady drug concentration within the therapeutic window for an extended duration. This is often achieved by embedding the drug within a matrix that governs its release rate. The physicochemical properties of the drug, such as its solubility, play a critical role. For pilocarpine, different salt forms can significantly impact release characteristics. Research has shown that the choice of the pilocarpine salt is a critical factor in how it is released from a polymer matrix. tandfonline.com A patent for ophthalmic pharmaceutical compositions includes pamoate as a potential pharmaceutically acceptable salt for pilocarpine, indicating its consideration for use in such formulations. google.com

Material Science in Formulation Development

Polymer Matrix Systems (e.g., Hydroxypropyl Cellulose) for Release Rate Control

Polymer matrices are widely used to control the release of therapeutic agents. Hydrophilic polymers like hydroxypropyl cellulose (B213188) can form a gel-like barrier upon hydration, slowing the diffusion of the entrapped drug.

A key study investigated the release of various pilocarpine salts from compression-molded films made with hydroxypropyl cellulose. This research highlighted that the specific salt form dramatically influences the release profile. When this compound was incorporated into a hydroxypropyl cellulose matrix, it exhibited a significant decrease in the release rate compared to more soluble salts like pilocarpine hydrochloride and nitrate (B79036). tandfonline.com This suggests that the lower solubility of the pamoate salt slows its diffusion out of the polymer matrix, making it a candidate for prolonged-release formulations.

The study also found that varying the molecular weight of the hydroxypropyl cellulose had a pronounced effect on the release of this compound. tandfonline.com Generally, pilocarpine release was faster from the lower viscosity (i.e., lower molecular weight) grades of hydroxypropyl cellulose. tandfonline.com This demonstrates that both the choice of the drug salt and the properties of the polymer matrix are crucial variables in designing controlled-release ocular delivery systems.

Below is a table summarizing the observed effects of material properties on this compound release from hydroxypropyl cellulose matrices, based on the findings.

| Variable | Effect on this compound Release Rate | Reference |

| Drug Salt Form | Pamoate salt shows a dramatically decreased release rate compared to hydrochloride or nitrate salts. | tandfonline.com |

| Hydroxypropyl Cellulose Molecular Weight | Release is generally faster from lower molecular weight (lower viscosity) grades. | tandfonline.com |

Submicron Emulsion Systems for Formulation Stability

Submicron emulsions are colloidal systems investigated for their potential to improve the stability and bioavailability of ophthalmic drugs. However, research literature specifically detailing the formulation, stability, or performance of this compound within submicron emulsion systems is not currently available. Studies on other forms of pilocarpine have explored these systems, but the unique properties of the pamoate salt would require dedicated investigation.

Role of Excipients and Co-emulsifiers in Formulation Performance

Excipients are critical components that determine the physical characteristics and stability of a formulation. In the context of the available research on this compound, hydroxypropyl cellulose is the primary excipient studied, where it functions as a release-controlling polymer matrix. tandfonline.com Information regarding the use of other excipients, such as co-emulsifiers, stabilizers, or penetration enhancers, specifically in this compound formulations, is not detailed in existing scientific reports.

Formulation Optimization Strategies for Concentration and Stability

Optimizing the formulation of this compound is aimed at achieving a desired drug concentration profile while ensuring the chemical and physical stability of the product over its shelf life.

For controlled-release formulations, a key strategy involves manipulating the polymer matrix to achieve the target release kinetics. This can be done by blending different viscosity grades of polymers like HPMC or HPC to fine-tune the release profile. The drug-to-polymer ratio is another critical parameter; a higher proportion of the polymer generally leads to a slower release rate.

Stability is a significant concern, particularly for pilocarpine, which can be susceptible to hydrolysis and epimerization. The use of the pamoate salt itself contributes to stability due to its lower solubility, which reduces the amount of drug in solution that is available for degradation at any given time. Further optimization strategies include:

pH Control: Maintaining an optimal pH in the formulation is crucial. Pilocarpine is generally more stable in acidic conditions. researchgate.net The incorporation of buffering agents into the formulation can help maintain a stable microenvironmental pH within the dosage form as it hydrates, thereby minimizing degradation.

Excipient Selection: The choice of excipients is critical to prevent interactions that could compromise stability. For instance, the use of antioxidants can be considered to prevent oxidative degradation. The compatibility of this compound with all excipients must be thoroughly evaluated through pre-formulation studies.

Moisture Protection: Since hydrolysis is a potential degradation pathway, protecting the dosage form from moisture is important. This can be achieved through the selection of appropriate packaging or by incorporating moisture-scavenging excipients into the formulation.

By systematically evaluating these parameters, a formulation for this compound can be developed that provides the desired controlled-release profile while maintaining stability.

Analytical Methodologies for Pilocarpine Research

Development and Validation of Chromatographic Methods

The development of robust chromatographic methods is essential for the accurate quantification of pilocarpine (B147212) and its degradation products. These methods are designed to be specific, efficient, and reliable for routine analysis. researchgate.netresearcher.life

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a widely used technique for the analysis of pilocarpine. nih.govresearchgate.net This method offers high selectivity and sensitivity, allowing for the simultaneous determination of pilocarpine and its impurities. nih.gov The DAD detector provides spectral information, which aids in peak identification and purity assessment.

Several HPLC-DAD methods have been developed and validated for pilocarpine analysis. These methods often utilize reversed-phase columns, such as C18 or cyanopropyl-modified silica, and isocratic or gradient elution with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netirjmets.com For instance, a validated method for pilocarpine hydrochloride tablets employed a modified-silica cyanopropyl column with an isocratic mobile phase of acetonitrile and potassium dihydrogen phosphate (B84403) buffer. researchgate.net Another study utilized a monolithic C18 column, which demonstrated superior resolution and shorter run times compared to conventional C18 columns. ingentaconnect.com Detection is commonly performed at low UV wavelengths, around 215-220 nm, due to the limited chromophoric groups in the pilocarpine molecule. capes.gov.brmdpi.comnih.gov

Separation and Quantification of Pilocarpine and its Degradation Products (e.g., Isopilocarpine, Pilocarpic Acid)

Pilocarpine is susceptible to degradation through epimerization to isopilocarpine and hydrolysis to pilocarpic acid. psu.edu Isopilocarpine can further hydrolyze to form isopilocarpic acid. ingentaconnect.com As these degradation products are pharmacologically inactive, their separation and quantification are critical for ensuring the efficacy and safety of pilocarpine-containing products. psu.edu

HPLC methods have been successfully developed to separate and quantify pilocarpine from its primary degradation products. ingentaconnect.comcapes.gov.brnih.gov The challenge lies in the small physicochemical differences between these compounds. researchgate.netresearcher.life Achieving baseline separation is crucial for accurate quantification. nih.gov For example, a method using a Spherisorb-CN bonded phase column achieved good resolution between pilocarpic and isopilocarpic acids, as well as between isopilocarpine and pilocarpine. capes.gov.brnih.gov Another approach utilized a β-cyclodextrin column to achieve separation of all four compounds in under 10 minutes. nih.gov The development of stability-indicating methods, which can separate the drug from its degradation products formed under various stress conditions (acid, base, oxidation, heat), is a key aspect of this research. irjmets.com

Method Validation Parameters in Analytical Research

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). irjmets.com This process involves evaluating several key parameters.

Precision, Accuracy, Linearity, and Robustness

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. For pilocarpine, methods have shown high accuracy with recovery percentages typically falling within the range of 98-102%. irjmets.com

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. Pilocarpine assays have demonstrated excellent linearity over various concentration ranges, with correlation coefficients (r²) close to 0.9999. nih.govresearchgate.netpsu.edu

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. The robustness of pilocarpine analytical methods has been evaluated by assessing the influence of minor changes in parameters like mobile phase composition, pH, and column temperature. researchgate.netnih.govresearchgate.net

Limits of Quantification and Detection

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for determining trace amounts of impurities or for analyzing samples with low concentrations of pilocarpine. For instance, an HPLC method using a monolithic column reported an LOD of 0.17 µg/mL and an LOQ of 0.5 µg/mL for pilocarpine hydrochloride, which was lower than that of a conventional column. ingentaconnect.com Another validated method for pilocarpine in tablets established an identification limit (LOD) of 75 ng/mL and a quantification limit (LOQ) of 250 ng/mL. researchgate.netresearcher.life

Application in Natural Product Analysis (e.g., Pilocarpus microphyllus Extracts)

Pilocarpus microphyllus, commonly known as jaborandi, is the primary natural source of pilocarpine. mdpi.comnih.gov HPLC methods are essential for the quantification of pilocarpine in plant extracts to standardize the raw material and finished products. nih.govresearchgate.net

The analysis of plant extracts presents unique challenges due to the complex matrix, which may contain numerous other compounds that can interfere with the analysis. mdpi.com Therefore, the developed HPLC methods must be highly selective. HPLC-DAD and HPLC-MS/MS (tandem mass spectrometry) are powerful tools for this purpose. mdpi.comnih.gov HPLC-MS/MS, in particular, offers enhanced specificity and sensitivity, allowing for the identification and quantification of pilocarpine and other related imidazole (B134444) alkaloids even at low concentrations in complex mixtures. mdpi.comnih.gov

Research has focused on developing and validating rapid and reliable RP-HPLC-DAD methods for the quantification of pilocarpine in Pilocarpus microphyllus extracts. nih.govresearchgate.net These methods are crucial for quality control in the herbal medicine industry and for further research into the biosynthesis of pilocarpine. mdpi.comnih.gov For example, a study successfully quantified pilocarpine in aqueous and ethanolic extracts of P. microphyllus leaves using HPLC, finding concentrations of 0.3% and 1.3% (m/m), respectively. scielo.br

Data Tables

Table 1: Validation Parameters for an HPLC-DAD Method for Pilocarpine Analysis

| Parameter | Result | Reference |

|---|---|---|

| Linearity (r²) | 0.9999 | nih.govresearchgate.net |

| Intraday Precision (RSD%) | 0.1852% | nih.govresearchgate.net |

| Interday Precision (RSD%) | 0.1932% | nih.govresearchgate.net |

Table 2: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Pilocarpine

| Analytical Method | LOD | LOQ | Reference |

|---|---|---|---|

| HPLC with Monolithic Column | 0.17 µg/mL | 0.5 µg/mL | ingentaconnect.com |

| HPLC with Conventional C18 Column | 0.31 µg/mL | 1 µg/mL | ingentaconnect.com |

| HPLC-DAD for Tablets | 75 ng/mL | 250 ng/mL | researchgate.netresearcher.life |

Advanced Analytical Strategies (e.g., Chemometric Approaches for Method Development)ijpsjournal.com

In the analytical landscape of multicomponent pharmaceutical compounds such as pilocarpine pamoate, advanced strategies are essential for robust and efficient method development. Chemometrics, which involves the application of mathematical and statistical methods to chemical data, offers a powerful toolkit for optimizing and interpreting complex analytical results. researchgate.netsielc.com While specific chemometric studies on this compound are not extensively documented, the principles have been successfully applied to other pharmaceutical pamoate salts and to the pilocarpine molecule itself, providing a clear framework for its application. nih.govnih.gov

The analysis of a salt composed of an active pharmaceutical ingredient (API) and a counter-ion, like this compound, necessitates methods that can simultaneously quantify both moieties or selectively measure the API in the presence of the counter-ion and any degradation products. researchgate.net Chemometric techniques are particularly adept at handling the data generated from such complex mixtures, especially from spectroscopic and chromatographic instruments. researchgate.net

Experimental Design and Optimization

A primary application of chemometrics in method development is the use of experimental designs, such as factorial or central composite designs, to optimize separation conditions. For instance, in the development of a micellar electrokinetic chromatography (MEKC) method for pilocarpine and its degradation products, experimental design was used to define optimal conditions, resulting in a fast and efficient separation. nih.gov This approach systematically investigates the effects of multiple variables (e.g., buffer pH, concentration, organic modifier content) and their interactions, leading to a robust analytical method with fewer experiments than a one-factor-at-a-time approach.

A similar strategy could be applied to develop an HPLC method for this compound, optimizing factors to ensure baseline separation of pilocarpine, pamoic acid, and key degradation products like isopilocarpine and pilocarpic acid.

Multivariate Calibration and Spectral Analysis

Spectroscopic methods, such as UV-Vis, Mid-Infrared (MIR), and Near-Infrared (NIR), generate complex multivariate data (i.e., absorbances at many wavelengths). Chemometric models, including Principal Component Regression (PCR) and Partial Least-Squares (PLS) regression, are indispensable for extracting quantitative information from this data. researchgate.netsielc.com

Research on other drug pamoates has demonstrated the power of this approach. For example, a study on the veterinary drug pyrantel (B1679900) pamoate used Mid-Infrared spectroscopy combined with a synergy interval PLS (siPLS) model for its direct and simultaneous determination in tablets alongside other APIs. nih.govnih.gov The model was validated for trueness, precision, and linearity, proving to be a rapid, solvent-free alternative to slower HPLC methods. nih.gov This highlights a viable strategy for the quality control of this compound formulations.

The table below illustrates the type of data generated from a chemometric validation study for the simultaneous determination of three veterinary drugs, including a pamoate salt, using MIR spectroscopy. nih.gov

Table 1: Performance of a Chemometric (siPLS) Model for Veterinary Drugs

| Parameter | Pyrantel Pamoate | Praziquantel | Febantel |

|---|---|---|---|

| Number of Latent Variables | 5 | 5 | 5 |

| RMSEP (mg/100mg) | ≤ 0.69 | ≤ 0.69 | ≤ 0.69 |

| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |

| Bias (mg/100mg) | -0.01 | -0.10 | 0.05 |

| RPD (Residual Prediction Deviation) | 14 | 14 | 13 |

RMSEP: Root Mean Square Error of Prediction. Data adapted from a study on veterinary formulations. nih.gov

This data demonstrates the high degree of accuracy and predictive power achievable with chemometrically-enhanced spectroscopic methods.

Another relevant application involves using liquid chromatography-mass spectrometry combined with chemometrics to investigate the effects of pyrvinium (B1237680) pamoate on cancer cells. This study used orthogonal partial-least squares (OPLS) regression analysis to correlate changes in cellular lipid profiles with the drug's mechanism of action, showcasing the utility of chemometrics in linking analytical data to biological outcomes.

By leveraging these advanced analytical strategies, robust, efficient, and comprehensive methods for the analysis of this compound can be developed, ensuring quality and consistency in pharmaceutical research and manufacturing.

Mechanistic Toxicology Studies in Preclinical Models

In Vitro Toxicology Screening Approaches

In vitro toxicology studies are crucial for understanding the potential hazards of chemical compounds at the cellular and molecular level, providing mechanistic insights while reducing reliance on animal testing. criver.comupmbiomedicals.com For pilocarpine (B147212), various in vitro systems have been employed to investigate its cytotoxic mechanisms.

Development of Physiologically Relevant In Vitro Model Systems

To improve the translation of in vitro results to predict effects in humans, researchers are increasingly using physiologically relevant model systems. criver.com For pilocarpine, this has included studies on specific, sensitive cell populations. For instance, dissociated whole retinal preparations from rats have been used to investigate whether pilocarpine is toxic to retinal ganglion cells. nih.gov This model is relevant because it maintains a mixed culture of retinal cells, partially replicating the in vivo environment of the target tissue. Similarly, hippocampal slice preparations are used to study the compound's effects on neuronal excitability and epileptiform activity in a system that preserves the local cytoarchitecture of the hippocampus. nih.gov

Screening for Biochemical and Biomarker Endpoints of Toxicity

Biochemical and biomarker endpoints are measurable indicators that signal a toxic effect. In vitro studies with pilocarpine have identified several such markers. In cultured retinal ganglion cells, toxicity was found to be dose-dependent and appeared to involve the inositol (B14025) pathway, as the toxic effects were potentiated by lithium and blocked by myo-inositol. nih.gov

Studies in a zebrafish model also identified key molecular and biochemical alterations. These include the modulation of neurotransmitter levels, specifically GABA, Glutamate (B1630785), and Acetylcholine (B1216132). mdpi.comnih.gov Furthermore, an upregulation of mRNA expression for neuroinflammatory markers such as HMGB1, TLR4, TNF-α, and IL-1 was observed. mdpi.comnih.gov In rat models, pilocarpine-induced seizures lead to oxidative stress in the striatum, marked by increased lipid peroxidation and nitrite (B80452) levels. nih.gov Urinary metabolic profiling has also been used to identify potential biomarkers of epileptogenesis, with changes noted in purine (B94841) and caffeine (B1668208) metabolism pathways during the acute and latent phases following pilocarpine administration. mdpi.com

Utilization of Advanced 3D Tissue Models

Three-dimensional (3D) tissue models, such as spheroids and organoids, are increasingly used in toxicology because they can more accurately represent the complex cell-cell and cell-matrix interactions of in vivo tissues compared to traditional 2D cell cultures. upmbiomedicals.compsu.edu These advanced models offer a better platform for predicting the clinical toxicity of drug candidates. psu.edu For example, 3D vascularized liver models have been developed to mimic physiological drug diffusion and test for toxicity. nih.govresearchgate.net While the use of 3D models is a significant advancement in preclinical toxicology, specific studies detailing the application of these advanced 3D tissue models for the mechanistic evaluation of pilocarpine toxicity are not prominent in the reviewed literature.

Custom Mechanistic Assays for Novel Adverse Outcome Pathways

An Adverse Outcome Pathway (AOP) is a conceptual framework that links a molecular initiating event (MIE) to an adverse outcome at a biological level of organization. researchgate.netcsic.es AOPs are designed to provide a clear mechanistic representation of toxicological effects. europa.eu The development of AOPs for neurotoxicity is an active area of research, aiming to improve predictive toxicology. csic.es

For pilocarpine, the well-documented neurotoxic effects could be framed within an AOP. The MIE would be the binding and activation of muscarinic M1 receptors. mdpi.com This leads to a cascade of key events including neuronal hyperexcitability, excitotoxicity, neuroinflammation, and oxidative stress, mdpi.comnih.govplos.org ultimately resulting in the adverse outcomes of neuronal cell death and the development of spontaneous recurrent seizures. nih.govnih.gov While the individual events are well-studied, the formal assembly and validation of a complete AOP for pilocarpine-induced neurotoxicity remains a developmental goal.

Pilocarpine-Induced Status Epilepticus (SE) Animal Model

The systemic administration of pilocarpine to rodents is a widely used and well-established preclinical model to study temporal lobe epilepsy (TLE). nih.govfrontiersin.org This model is valued for its ability to reproduce many of the hallmark features of human TLE, including an initial precipitating injury (status epilepticus), a latent period, and a chronic period of spontaneous recurrent seizures. nih.gov

Replication of Behavioral, Electrographic, Metabolic, and Neuropathological Changes

The pilocarpine model effectively replicates the complex array of changes seen in human epilepsy. nih.gov

Behavioral Changes: Following administration, animals typically progress through a predictable sequence of behavioral seizures. These are often classified using a modified Racine scale and can be accompanied by other behavioral abnormalities, such as cognitive decline and anxiety-related behaviors. nih.govfrontiersin.orgnih.gov

| Behavioral Stage | Description |

| Stage I | Mouth and facial movements, ear twitching, eye blinking. |

| Stage II | Head nodding, "wet dog shakes". |

| Stage III | Forelimb clonus. |

| Stage IV | Rearing with forelimb clonus. |

| Stage V | Rearing and falling, loss of postural control, generalized tonic-clonic seizures. |

| Post-SE Behavior | Increased anxiety, impaired spatial learning and memory. nih.gov |

Electrographic Changes: Simultaneous electroencephalogram (EEG) recordings confirm the progression of seizure activity in the brain. The electrical patterns correlate with the observed behavioral changes and evolve from isolated spikes to sustained, high-amplitude discharges characteristic of status epilepticus. nih.govaesnet.org

| EEG Phase | Description |

| Initial Activity | Low voltage, fast activity, often originating in the hippocampus and amygdala. nih.gov |

| Seizure Onset | Appearance of high-voltage fast activity and prominent spiking. nih.gov |

| Status Epilepticus | Continuous, high-amplitude, bilateral synchronous spike-and-wave discharges lasting for hours. nih.govaesnet.orgresearchgate.net |

| Interictal Period | Bursts of spiking activity in the hippocampus that can spread to the neocortex, often followed by depressed background activity. nih.gov |

| Metabolic Finding | Description |

| Energy Metabolism | Seizures increase cerebral blood flow, glycolysis, and the tricarboxylic acid (TCA) cycle to meet increased adenosine (B11128) triphosphate (ATP) demand. nih.gov |

| Gene Expression | Altered hippocampal expression of genes involved in energy metabolism and glucocorticoid regulation. nih.gov |

| Urinary Metabolites | Changes in urinary levels of metabolites related to purine metabolism (e.g., allantoin, inosine) and caffeine metabolism during the acute and latent phases. mdpi.comdntb.gov.ua |

Neuropathological Changes: The model reproduces the pattern of brain damage, particularly hippocampal sclerosis, that is a hallmark of human TLE. nih.govfrontiersin.org This damage includes selective neuronal loss and subsequent glial activation and tissue reorganization. nih.govnih.gov

| Neuropathological Feature | Description |

| Neuronal Loss | Significant cell death is observed in vulnerable brain regions, including the hippocampus (CA1, CA3, and hilus), amygdala, thalamus, and olfactory cortex. nih.govnih.gov This includes a rapid loss of hilar neurons. nih.gov |

| Hippocampal Sclerosis | A key feature resembling human TLE, characterized by extensive neuronal loss and gliosis in the hippocampus. nih.govfrontiersin.org |

| Glial Activation | Widespread and persistent activation of microglia and astrogliosis (development of astrocytes in damaged areas) occurs in regions of neuronal loss. nih.gov |

| Axonal Degeneration | Evidence of delayed axonal degeneration has been observed in areas such as the thalamus. nih.gov |

| Mossy Fiber Sprouting | A form of synaptic reorganization in the hippocampus, indicated by upregulation of markers like Neuropeptide Y (NPY). nih.gov |

| Ischemic/Excitotoxic Injury | Evidence suggests that the brain damage involves both excitotoxic mechanisms from excessive neuronal firing and ischemic injury from vascular changes during SE. plos.org |

Cellular Mechanisms of Neuronal Hyperexcitability (e.g., Potassium Conductance Blockage, Excitation/Inhibition Imbalance)

Pilocarpine-induced agonism of M1 receptors triggers neuronal hyperexcitability through several key cellular mechanisms. A primary effect is the modulation of ion channels, particularly the suppression of potassium (K+) currents. nih.govdergipark.org.tr One of the key currents affected is the M-current, a slowly activating, non-inactivating potassium current that helps to stabilize the neuronal membrane potential and prevent repetitive firing. nih.gov Muscarinic agonist activity, mediated by M1 receptors, robustly suppresses the M-current. nih.gov This blockage of a key repolarizing K+ conductance leads to membrane depolarization, which brings the neuron closer to its firing threshold and thus renders it more susceptible to generating action potentials. nih.gov This loss of M-current regulation is a critical step in the initiation of the hyperexcitable state. nih.gov

Beyond direct effects on potassium channels, pilocarpine-induced seizures create a profound imbalance between excitatory and inhibitory signaling in the brain. The initial M1 receptor activation enhances excitatory neurotransmission, partly by potentiating neuronal responses to glutamate at NMDA receptors. nih.govmdpi.com This glutamatergic overactivity leads to excessive Ca++ influx, a key trigger for excitotoxicity and cell death. dergipark.org.tr

Simultaneously, the intense and prolonged seizure activity of status epilepticus can impair inhibitory mechanisms. The function of receptors for gamma-aminobutyric acid (GABA), the brain's main inhibitory neurotransmitter, is known to be compromised during late SE. frontiersin.orgnih.gov This functional impairment of GABAergic inhibition further tilts the balance toward unchecked excitation, contributing to the self-sustaining nature of status epilepticus and the subsequent development of chronic epilepsy. frontiersin.org

Influence of Systemic Events (e.g., Blood-Brain Barrier Leakage, Inflammatory Responses) on Central Mechanisms